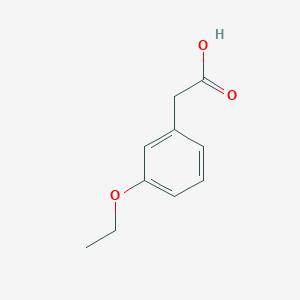
2-(3-エトキシフェニル)酢酸
概要
説明
2-(3-ethoxyphenyl)acetic acid is an organic compound with the molecular formula C10H12O3 It is a derivative of phenylacetic acid, where the phenyl ring is substituted with an ethoxy group at the third position
科学的研究の応用
2-(3-ethoxyphenyl)acetic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used to study the effects of phenylacetic acid derivatives on biological systems.
Industry: Used in the production of specialty chemicals and as a building block for various industrial processes.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-ethoxyphenyl)acetic acid typically involves the ethylation of 3-hydroxyphenylacetic acid. This can be achieved through the following steps:
Esterification: 3-hydroxyphenylacetic acid is first esterified with ethanol in the presence of an acid catalyst to form ethyl 3-hydroxyphenylacetate.
Ethylation: The ester is then ethylated using ethyl iodide and a base such as potassium carbonate to yield ethyl 2-(3-ethoxyphenyl)acetate.
Hydrolysis: Finally, the ester is hydrolyzed under acidic or basic conditions to produce 2-(3-ethoxyphenyl)acetic acid.
Industrial Production Methods: Industrial production of 2-(3-ethoxyphenyl)acetic acid may involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and advanced purification techniques such as crystallization and chromatography may be employed to ensure high-quality product.
化学反応の分析
Types of Reactions: 2-(3-ethoxyphenyl)acetic acid can undergo various chemical reactions, including:
Oxidation: The ethoxy group can be oxidized to form a carboxylic acid group.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride can be used under anhydrous conditions.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Major Products Formed:
Oxidation: 3-carboxyphenylacetic acid.
Reduction: 2-(3-ethoxyphenyl)ethanol.
Substitution: Various substituted phenylacetic acids depending on the nucleophile used.
作用機序
The mechanism of action of 2-(3-ethoxyphenyl)acetic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing metabolic pathways. The ethoxy group can enhance its lipophilicity, potentially affecting its absorption and distribution in biological tissues.
類似化合物との比較
- 3-methoxyphenylacetic acid
- 3-hydroxyphenylacetic acid
- 2-methoxyphenylacetic acid
Comparison: 2-(3-ethoxyphenyl)acetic acid is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. Compared to 3-methoxyphenylacetic acid, the ethoxy group provides different steric and electronic properties, potentially leading to distinct interactions in chemical and biological systems.
特性
IUPAC Name |
2-(3-ethoxyphenyl)acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O3/c1-2-13-9-5-3-4-8(6-9)7-10(11)12/h3-6H,2,7H2,1H3,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRFLULLBPLPBSW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=C1)CC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














